molecular formula C3H3BrN4O2 B6170948 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole CAS No. 1400146-61-3

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole

Cat. No.: B6170948
CAS No.: 1400146-61-3
M. Wt: 207
InChI Key:
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Description

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a nitro group at the fifth position on the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole typically involves the following steps:

    Bromination: The bromine atom is introduced by treating the nitrated compound with a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products

    Substitution: Formation of substituted triazoles with various functional groups.

    Reduction: Formation of 3-bromo-1-methyl-5-amino-1H-1,2,4-triazole.

    Oxidation: Formation of 3-bromo-1-formyl-5-nitro-1H-1,2,4-triazole or 3-bromo-1-carboxy-5-nitro-1H-1,2,4-triazole.

Scientific Research Applications

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and coordination complexes.

    Catalysis: It serves as a ligand in the formation of metal complexes that can act as catalysts in various organic transformations.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the nitro group at the fifth position.

    1-methyl-5-nitro-1H-1,2,4-triazole: Lacks the bromine atom at the third position.

    3-bromo-5-nitro-1H-1,2,4-triazole: Lacks the methyl group at the first position.

Uniqueness

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the triazole ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1400146-61-3

Molecular Formula

C3H3BrN4O2

Molecular Weight

207

Purity

95

Origin of Product

United States

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